3,4'-Dimethoxy-2'-hydroxychalcone
Overview
Description
3,4’-Dimethoxy-2’-hydroxychalcone: is a chemical compound belonging to the chalcone family, which is a subgroup of flavonoids. Chalcones are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive compounds . The molecular formula of 3,4’-Dimethoxy-2’-hydroxychalcone is C17H16O4, and it has a molecular weight of 284.31 g/mol .
Scientific Research Applications
3,4’-Dimethoxy-2’-hydroxychalcone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of new flavonoid and chalcone derivatives.
Biology: Studied for its antimicrobial properties and potential as an anti-inflammatory agent.
Medicine: Investigated for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
Chalcones have been shown to possess a large spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral properties . The 3,4-dihydroxy substitution patterns on ring B of chalcones have been found to be the best combination for high antioxidant activity .
Safety and Hazards
The safety data sheet for 3,4’-Dimethoxy-2’-hydroxychalcone advises against medicinal, household, or other uses . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dimethoxy-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone and benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature .
Industrial Production Methods: In an industrial setting, the synthesis can be optimized using ultrasound-assisted methods. For instance, using anhydrous ethanol as the solvent, a reaction temperature of 30°C, and ultrasonic radiation of 240 W for 20 minutes can yield up to 92.1% of the product .
Chemical Reactions Analysis
Types of Reactions: 3,4’-Dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using halogens or nitrating agents under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Comparison with Similar Compounds
- 2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone
- 4’,6’-Dimethoxy-4-dimethylamino-2’-hydroxychalcone
- 3-Bromo-4’,6’-dimethoxy-2’-hydroxychalcone
- 5’-Bromo-3’-chloro-2’-hydroxychalcone
Uniqueness: 3,4’-Dimethoxy-2’-hydroxychalcone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and hydroxy groups contribute to its ability to participate in various chemical reactions and interact with biological targets .
Properties
IUPAC Name |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-5-3-4-12(10-13)6-9-16(18)15-8-7-14(21-2)11-17(15)19/h3-11,19H,1-2H3/b9-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNMOBIPLWIWDF-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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